N-[(1S)-1-Phenylethyl]pyridin-2-amine
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Overview
Description
N-[(1S)-1-Phenylethyl]pyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a phenylethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Phenylethyl]pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-aminopyridine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Phenylethyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
N-[(1S)-1-Phenylethyl]pyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Phenylethyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide
- N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
Uniqueness
N-[(1S)-1-Phenylethyl]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl group provides steric and electronic effects that influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
830323-18-7 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
IWMMJPDCLGWNLZ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC=CC=N2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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